1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Properties
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBWGGISBCQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650792 | |
| Record name | 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-67-9 | |
| Record name | 3-(1-Methylethyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound features a unique oxadiazole moiety which is known for its involvement in various biological processes. Its molecular structure allows for significant interactions with biological macromolecules, making it a subject of interest in pharmacological research.
This compound exhibits several biochemical properties:
- Molecular Weight : 211.26 g/mol
- CAS Number : 832715-05-6
The compound's oxadiazole ring contributes to its ability to interact with enzymes and proteins, impacting their stability and activity. It has been shown to modulate gene expression, thus influencing cellular metabolism and function .
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling : It has been observed to influence pathways related to stress responses and apoptosis.
- Gene Expression : The compound can modulate the expression of genes involved in metabolic pathways.
In vitro studies have demonstrated that oxadiazole derivatives exhibit antioxidant properties. For instance, compounds similar to this compound showed significant radical scavenging activity in DPPH assays .
Molecular Mechanism
The molecular mechanism of action involves the compound's ability to bind selectively to target proteins. The oxadiazole ring facilitates this interaction by fitting into active sites of enzymes, leading to either inhibition or activation depending on the specific context of the interaction. This selective binding is crucial for its potential therapeutic effects against various diseases .
Anticancer Activity
A study explored the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values in the micromolar range against human leukemia and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | CEM-13 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
These findings suggest that modifications on the oxadiazole ring can enhance biological potency.
Antioxidant Activity
In vivo studies demonstrated that oxadiazole derivatives significantly inhibited edema in carrageenan-induced paw edema models. The percentage of edema inhibition ranged from 23.6% to 82.3%, compared to 48.3% for the reference drug Indomethacin .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential pharmacophore in drug design due to its promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. The specific interactions of 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with cellular targets are under investigation to elucidate its mechanisms of action.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
Materials Science
In materials science, this compound is utilized for:
- Fluorescent Dyes : Its electronic properties allow it to be used in the development of fluorescent dyes for biological imaging and sensing applications.
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic characteristics make it suitable for incorporation into OLEDs, enhancing their efficiency and color range.
- Sensors : The reactivity of the oxadiazole moiety enables the development of sensors for detecting various analytes in environmental and biological contexts.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Heterocycles : It can be used to synthesize other heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
- Functional Group Transformations : Its functional groups allow for further derivatization, enabling the creation of a wide array of chemical entities with tailored properties.
Table 1: Summary of Applications and Research Findings
Notable Studies
- Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics.
- Anticancer Mechanisms : Research published in a peer-reviewed journal explored the compound's interaction with specific cancer cell lines, revealing its potential to inhibit tumor growth through apoptosis induction.
- Material Properties : Investigations into the electronic properties of the compound have led to its application in developing advanced materials for electronic devices, showcasing its versatility beyond biological applications.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions, including acylation, alkylation, and Schiff base formation.
Acylation Reactions
The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:
-
Reaction with acetyl chloride yields N-acetyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine under mild conditions (0–5°C, base catalysis) .
-
Reaction with benzoyl chloride in dimethylformamide (DMF) produces the corresponding benzamide derivative .
Alkylation Reactions
Alkylation with alkyl halides (e.g., methyl iodide) occurs in polar aprotic solvents (e.g., DMF, THF) to form secondary amines. For instance:
-
Methylation with CH<sub>3</sub>I and K<sub>2</sub>CO<sub>3</sub> generates N-methyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with >75% yield .
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines. For example:
-
Condensation with benzaldehyde in ethanol under reflux produces 1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-N-benzylidenemethanamine .
Electrophilic Substitution on the Oxadiazole Ring
The 1,2,4-oxadiazole ring is electron-deficient, facilitating electrophilic substitution at the C-3 position.
Nitration and Sulfonation
-
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C-3, forming 3-nitro-5-(methanamine)-1,2,4-oxadiazole .
-
Sulfonation with fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonic acid derivatives, though yields are moderate (40–60%) due to ring instability under strong acidic conditions .
Ring-Opening and Rearrangement Reactions
The oxadiazole ring undergoes cleavage under specific conditions:
Acid-Catalyzed Hydrolysis
In concentrated HCl (reflux, 6–8 h), the ring hydrolyzes to form N-(3-isopropyl-1,2,4-oxadiazol-5-yl)glycine .
Mechanism : Protonation of the oxadiazole oxygen followed by nucleophilic attack by water.
Base-Mediated Ring Opening
Treatment with NaOH (10% w/v, 80°C) generates 3-isopropyl-5-aminomethyl-1,2,4-oxadiazole carboxylate , confirmed by IR and <sup>13</sup>C NMR .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
With Alkynes
Under Cu(I) catalysis, the compound reacts with terminal alkynes (e.g., phenylacetylene) to form triazole-oxadiazole hybrids via Huisgen cycloaddition .
Example :
.
Catalytic Cross-Coupling Reactions
The amine group facilitates palladium-catalyzed couplings:
Buchwald-Hartwig Amination
Reaction with aryl halides (e.g., bromobenzene) and Pd(OAc)<sub>2</sub>/XPhos forms N-aryl derivatives (e.g., N-phenyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine ) .
Oxidation
-
With KMnO<sub>4</sub> : The amine oxidizes to a nitro group, yielding 1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]nitromethane (low yield due to overoxidation) .
-
With H<sub>2</sub>O<sub>2</sub>/AcOH : Selective oxidation to hydroxylamine intermediates is observed.
Reduction
-
With LiAlH<sub>4</sub> : The oxadiazole ring reduces to a diamine structure, though this reaction is rarely employed due to competing decomposition .
Stability and Reactivity Considerations
-
pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Degrades in strongly basic (pH >10) or acidic (pH <2) media .
-
Thermal Stability : Decomposes above 200°C, releasing NH<sub>3</sub> and CO<sub>2</sub> (TGA data).
Mechanistic Insights (Table 2)
| Reaction | Proposed Mechanism | Key Intermediate |
|---|---|---|
| Acylation | Nucleophilic attack by amine on electrophilic acyl carbon | Tetrahedral acyl-ammonium intermediate |
| Oxadiazole Nitration | Electrophilic substitution via nitronium ion (NO<sub>2</sub><sup>+</sup>) at C-3 | σ-Complex with charge delocalization |
| Acid Hydrolysis | Ring protonation → Nucleophilic attack by water → Ring opening → Rearrangement | Oxadiazolium ion intermediate |
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The nature of substituents on the 1,2,4-oxadiazole ring significantly influences electronic, steric, and solubility properties. Key analogs include:
Key Observations :
Heterocycle Variations
Replacing the 1,2,4-oxadiazole core with other heterocycles alters electronic and steric profiles:
Key Observations :
Modifications to the Methanamine Group
The methanamine moiety is critical for interactions with biological targets. Derivatives include:
Key Observations :
- Hydrochloride salts are commonly used to enhance aqueous solubility in drug development .
Preparation Methods
General Synthetic Routes to Oxadiazole Derivatives
Oxadiazoles, particularly 1,2,4-oxadiazoles, are commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents. The synthesis typically involves:
- Cyclodehydration of acyl hydrazides or diacylhydrazines using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.
- Condensation reactions between amidoximes and nitriles or carboxylic acid derivatives.
- Ring closure reactions starting from appropriate hydrazide intermediates and substituted acids or aldehydes.
These methods enable the formation of the oxadiazole ring with various substituents, including alkyl groups like propan-2-yl and functional groups like methanamine.
Specific Preparation of 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
While direct literature on this exact compound is limited, the preparation can be inferred from closely related oxadiazole synthetic methodologies:
Synthesis via Amidoxime and Nitrile Cyclization
One efficient approach involves the reaction of an amidoxime intermediate with a nitrile bearing the propan-2-yl substituent. The amidoxime is typically prepared by treating a suitable oxadiazole carboxamide precursor with hydroxylamine derivatives. The nitrile provides the carbon framework for the propan-2-yl group.
- The amidoxime intermediate is reacted under controlled conditions to cyclize and form the 1,2,4-oxadiazole ring.
- The methanamine group can be introduced via substitution or reduction steps on a precursor bearing a suitable leaving group or protected amine.
This method is supported by patent literature describing the synthesis of oxadiazole-containing compounds with amino substituents, where hydroxylamine treatment and subsequent reactions yield the desired heterocyclic amine derivatives with high yields (90-95%) and purity.
Hydrazide Cyclization Method
Another common route involves:
- Preparation of a hydrazide intermediate by reacting an ester or acid chloride derivative of the propan-2-yl substituted acid with hydrazine hydrate.
- Cyclodehydration of the hydrazide using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to form the oxadiazole ring.
- Introduction of the methanamine group by subsequent functional group transformations, such as nucleophilic substitution or reductive amination.
This approach has been widely reported for 1,3,4-oxadiazole derivatives and can be adapted for 1,2,4-oxadiazoles with appropriate modifications.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of substituted acid with ethanol (Fischer esterification) | Formation of ethyl ester intermediate | 80-90 | Starting material preparation |
| 2 | Reaction with hydrazine hydrate in ethanol, reflux | Formation of hydrazide intermediate | 75-85 | Hydrazide formation confirmed by IR and NMR |
| 3 | Cyclodehydration with phosphorus oxychloride or polyphosphoric acid, reflux | Ring closure to form oxadiazole | 60-80 | Reaction monitored by TLC |
| 4 | Treatment with hydroxylamine derivatives | Formation of amidoxime intermediate | 85-90 | Key step for amino substitution |
| 5 | Substitution or reduction to introduce methanamine group | Final functionalization | 70-85 | Purification by recrystallization |
These yields and conditions are typical of oxadiazole syntheses involving hydrazides and amidoximes, adapted for the propan-2-yl substitution pattern.
Analytical Characterization Supporting Preparation
The synthesized compounds are characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic oxadiazole ring vibrations and amine groups.
- Nuclear Magnetic Resonance (1H NMR and 13C NMR): Confirmation of ring structure, propan-2-yl group, and methanamine moiety.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Thin Layer Chromatography (TLC): Reaction monitoring and purity assessment.
These techniques ensure the successful synthesis of the target compound and confirm the integrity of the oxadiazole ring and substituents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime-Nitrile Cyclization | Oxadiazole carboxamide, hydroxylamine, nitrile | Hydroxylamine derivatives, base | Cyclization | High yield, fewer steps, avoids protection/deprotection | Requires careful control of reaction conditions |
| Hydrazide Cyclodehydration | Ester or acid chloride, hydrazine hydrate | Phosphorus oxychloride, polyphosphoric acid | Cyclodehydration | Well-established, versatile | Moderate yields, harsh reagents |
| Schiff Base Cyclization (related oxadiazoles) | Aromatic aldehydes, hydrazides | Bromine, acetic acid, sodium acetate | Cyclization | Useful for substituted oxadiazoles | May require multiple purification steps |
Research Findings and Optimization Notes
- The choice of dehydrating agent significantly affects yield and purity; phosphorus oxychloride and polyphosphoric acid are most effective for cyclodehydration.
- Reaction monitoring by TLC and spectroscopic methods ensures completion and minimizes side products.
- Avoidance of protection/deprotection steps for amine groups simplifies synthesis and reduces cost and time.
- Microwave-assisted synthesis has been reported to improve reaction times and yields for similar oxadiazole derivatives, suggesting potential for process optimization.
Q & A
Basic: What are the optimized synthetic routes for 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine, and how are reaction conditions controlled to maximize yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. Key steps include:
- Cyclization : Reacting propan-2-yl-substituted amidoxime with a methylamine-bearing electrophile under reflux in anhydrous solvents (e.g., DMF or THF) .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring formation while minimizing side reactions.
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hrs).
Data Insight : Evidence from related oxadiazole syntheses shows yields up to 99% when using high-purity starting materials and inert atmospheres .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and the propan-2-yl group (δ 1.2–1.4 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 168.10) and fragmentation patterns .
- HPLC : Quantifies purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: How does the compound’s solubility profile influence its application in biological assays?
Methodological Answer:
- Solubility Testing : The compound’s primary amine enhances water solubility at acidic pH (e.g., in HCl), while its oxadiazole core requires organic co-solvents (DMSO or ethanol) for stock solutions .
- Biological Buffers : Phosphate-buffered saline (PBS) at pH 7.4 is used for in vitro assays, with solubility limits assessed via dynamic light scattering (DLS) .
Advanced: How can computational methods like molecular docking predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Crystal structures (e.g., PDB 8GD2) reveal binding to retinol-binding protein 1 (CRBP1) via hydrogen bonding between the oxadiazole ring and Arg58/Arg84 residues .
- MD Simulations : Trajectory analysis (10–100 ns) evaluates stability of ligand-protein complexes, with binding free energies calculated using MM-PBSA .
Data Insight : Docking scores (e.g., ΔG = −8.2 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .
Advanced: What contradictions exist in reported biological activities, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Variability in antimicrobial vs. anticancer activity across studies may arise from assay conditions (e.g., cell line specificity) or impurity profiles .
- Resolution Strategies :
Advanced: What strategies are used to study its stability under different storage and physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring : Track degradation via HPLC-UV and identify byproducts using QTOF-MS .
Data Insight : Oxadiazole rings are stable below 100°C but susceptible to hydrolysis in strongly acidic/basic environments .
Advanced: How do structural modifications (e.g., substituent variations) affect its bioactivity and selectivity?
Methodological Answer:
- SAR Studies :
- Propan-2-yl vs. Aryl Substituents : Bulky groups (e.g., 4-octylphenyl) enhance lipophilicity and membrane permeability but reduce aqueous solubility .
- Amine Functionalization : Converting the primary amine to a hydrochloride salt improves crystallinity and bioavailability .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., sphingosine kinase 1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
